molecular formula C17H16ClN3O2 B5548024 5-(2-chlorophenyl)-N-[2-(3-methyl-1H-pyrazol-1-yl)ethyl]-2-furamide

5-(2-chlorophenyl)-N-[2-(3-methyl-1H-pyrazol-1-yl)ethyl]-2-furamide

Cat. No. B5548024
M. Wt: 329.8 g/mol
InChI Key: ZQGXMNLSOJDKQF-UHFFFAOYSA-N
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Description

5-(2-chlorophenyl)-N-[2-(3-methyl-1H-pyrazol-1-yl)ethyl]-2-furamide is a synthetic compound that belongs to the family of furan derivatives. This compound has been extensively studied for its potential use in scientific research.

Scientific Research Applications

Antimicrobial and Anticancer Applications

Compounds structurally related to "5-(2-chlorophenyl)-N-[2-(3-methyl-1H-pyrazol-1-yl)ethyl]-2-furamide" have been extensively studied for their antimicrobial and anticancer properties. For instance, pyrazole derivatives with oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives have shown significant antimicrobial and higher anticancer activity than the reference drug doxorubicin in some cases (Hafez, El-Gazzar, & Al-Hussain, 2016). These findings highlight the potential of pyrazole-based compounds in developing new therapeutic agents.

Synthesis of Novel Heterocyclic Compounds

Research also focuses on the synthesis of novel heterocyclic compounds utilizing pyrazole derivatives as precursors. For example, efforts to synthesize ethyl 5-cyano-1-(1,1-dimethylethyl)-1H-pyrazole-4-carboxylate highlighted the challenges and innovations in synthesizing complex molecules (Beck & Lynch, 1987). Such research contributes to expanding the chemical libraries available for drug discovery and development.

Molecular Interaction Studies

Further studies have delved into understanding the molecular interactions of pyrazole derivatives with biological targets. For example, the molecular interaction of certain pyrazole derivatives with the CB1 cannabinoid receptor has provided insights into the binding mechanisms and potential for developing receptor antagonists or inverse agonists (Shim et al., 2002). These studies are crucial for designing drugs with targeted therapeutic effects.

Structural and Synthetic Studies

Structural and synthetic studies have also been a significant focus, with researchers exploring efficient synthesis methods and structural analysis of pyrazole derivatives. For instance, the efficient synthesis of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates under ultrasound irradiation demonstrated innovative approaches to chemical synthesis, offering insights into regioselectivity and yield improvement (Machado et al., 2011).

properties

IUPAC Name

5-(2-chlorophenyl)-N-[2-(3-methylpyrazol-1-yl)ethyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3O2/c1-12-8-10-21(20-12)11-9-19-17(22)16-7-6-15(23-16)13-4-2-3-5-14(13)18/h2-8,10H,9,11H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQGXMNLSOJDKQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1)CCNC(=O)C2=CC=C(O2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-chlorophenyl)-N-[2-(3-methyl-1H-pyrazol-1-yl)ethyl]-2-furamide

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